molecular formula C11H12N2O3 B11502547 (2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid

(2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid

Cat. No.: B11502547
M. Wt: 220.22 g/mol
InChI Key: AMXAQRFKRYSSLQ-UPHRSURJSA-N
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Description

(2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid typically involves a multi-step process. One common route begins with the preparation of the pyridine derivative, which is then coupled with an appropriate butenoic acid precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

For instance, the synthesis might start with the reaction of 2-(pyridin-4-yl)ethylamine with a suitable acylating agent under controlled conditions to form the intermediate. This intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially leading to the formation of new compounds with different properties.

    Substitution: The pyridine ring and the butenoic acid moiety can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

(2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    (2Z)-4-oxo-4-{[2-(pyridin-3-yl)ethyl]amino}but-2-enoic acid: This compound has a similar structure but with the pyridine ring positioned differently, which can affect its chemical and biological properties.

    (2Z)-4-oxo-4-{[2-(pyridin-2-yl)ethyl]amino}but-2-enoic acid:

Uniqueness

The uniqueness of (2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(Z)-4-oxo-4-(2-pyridin-4-ylethylamino)but-2-enoic acid

InChI

InChI=1S/C11H12N2O3/c14-10(1-2-11(15)16)13-8-5-9-3-6-12-7-4-9/h1-4,6-7H,5,8H2,(H,13,14)(H,15,16)/b2-1-

InChI Key

AMXAQRFKRYSSLQ-UPHRSURJSA-N

Isomeric SMILES

C1=CN=CC=C1CCNC(=O)/C=C\C(=O)O

Canonical SMILES

C1=CN=CC=C1CCNC(=O)C=CC(=O)O

Origin of Product

United States

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